Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
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Overview
Description
Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the chromenyl group and multiple hydroxyl groups makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include acetic anhydride, sodium hydroxide, and various organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high purity and yield of the final product .
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups present in the chromenyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products vary depending on the substituent introduced .
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions, including coupling and cyclization reactions .
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug development research as a lead compound for designing new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the formulation of certain cosmetic and personal care products.
Mechanism of Action
The mechanism of action of Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetamido and hydroxyl groups facilitate binding to active sites of enzymes, potentially inhibiting their activity. The chromenyl moiety may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Coumarin Derivatives: Similar in structure due to the presence of the chromenyl group. Examples include 4-methylumbelliferone and warfarin.
N-acetylglucosamine Derivatives: Share the acetamido and hydroxyl functionalities. Examples include N-acetylglucosamine and N-acetylmuramic acid.
Uniqueness:
- The combination of the chromenyl group with multiple hydroxyl and acetamido groups makes this compound unique in its reactivity and potential applications.
- Its structural complexity allows for diverse interactions with biological targets, setting it apart from simpler analogs.
Biological Activity
Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate, with the CAS number 76204-02-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H24NNaO11, with a molecular weight of approximately 489.41 g/mol. The structural features include:
- Acetamido group : Contributes to its solubility and biological activity.
- Hydroxy groups : Implicated in various interactions with biological molecules.
- Chromene moiety : Known for antioxidant properties.
The chemical structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C21H24NNaO11 |
Molecular Weight | 489.41 g/mol |
CAS Number | 76204-02-9 |
SMILES | [Na+].CC(=O)NC1C(O)... |
Antioxidant Activity
Research indicates that compounds containing chromene structures exhibit significant antioxidant properties. This compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have demonstrated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory conditions .
Case Studies and Research Findings
- Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant potential of similar compounds derived from chromene. The results indicated a significant decrease in lipid peroxidation levels when treated with sodium 5-acetamido derivatives .
- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of related compounds, sodium 5-acetamido derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in antibiotic formulations .
- Enzyme Inhibition Research : A recent study highlighted the compound's role as a COX inhibitor, showing comparable effects to established anti-inflammatory drugs like ibuprofen. This suggests its potential application in managing inflammatory diseases .
Properties
Molecular Formula |
C21H24NNaO11 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1 |
InChI Key |
NNNXBDLJYKMDAI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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